1-butyl-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-butyl-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex heterocyclic compound that belongs to the pyrazolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form pyrazolopyridine derivatives . The reaction conditions often include the use of ethanol as a solvent and heating to promote the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-butyl-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridine rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-butyl-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-butyl-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features and applications.
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with potential bioactive properties.
Imidazo[1,2-a]pyrazolo[3,4-e]pyridine: Known for its use in medicinal chemistry and materials science.
Uniqueness
1-butyl-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H28N6O |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-butyl-N-[1-(2-ethylpyrazol-3-yl)ethyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H28N6O/c1-6-8-11-26-19-18(15(5)24-26)16(12-13(3)22-19)20(27)23-14(4)17-9-10-21-25(17)7-2/h9-10,12,14H,6-8,11H2,1-5H3,(H,23,27) |
InChI Key |
VYFAGMHAERNCNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC(C)C3=CC=NN3CC)C |
Origin of Product |
United States |
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